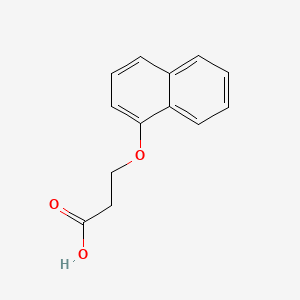

3-(Naphthalen-1-yloxy)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-naphthalen-1-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLBWCCELAOKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871970 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16563-41-0 | |

| Record name | Propionic acid, 3-(1-naphthyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016563410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Naphthalen-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-NAPHTHOXY)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 Naphthalen 1 Yloxy Propanoic Acid and Its Analogs

Established Synthetic Pathways to Naphthyloxy-Substituted Carboxylic Acids

The creation of an ether bond between a naphthyl group and an aliphatic carboxylic acid is a common objective in medicinal and materials chemistry. Several reliable methods have been established for this purpose.

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is widely applied to the synthesis of naphthyloxy-substituted carboxylic acids. tcichemicals.comtaylorandfrancis.com Developed by Alexander Williamson in 1850, this reaction typically involves the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and an organohalide. wikipedia.org

In the context of naphthyloxy-substituted carboxylic acids, the synthesis involves the deprotonation of a naphthalenol (naphthol) using a suitable base to form a highly nucleophilic naphthoxide ion. This ion then attacks a halo-substituted carboxylic acid or, more commonly, its ester derivative. The general mechanism proceeds via a backside attack on the electrophilic carbon bearing a halogen, which acts as a leaving group. wikipedia.orgmasterorganicchemistry.com

The reaction is most efficient when the alkyl halide is primary, as is the case with 3-halopropanoic acid derivatives. masterorganicchemistry.com Secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway, especially in the presence of a strong base. francis-press.com The reaction is versatile and can be used to prepare both symmetrical and asymmetrical ethers. wikipedia.org

Beyond the classical Williamson approach, other alkylation and arylation methods have been developed for forming C-O bonds or for constructing the arylated acid framework.

Ullmann Condensation: A classical alternative for forming aryl ethers involves the Ullmann condensation. This method typically uses a copper catalyst to promote the reaction between an aryl halide and an alcohol. While effective, it often requires high temperatures. In the synthesis of naphthyloxy ethers, this could involve reacting a halonaphthalene with a hydroxypropanoate, though the reaction of a naphthalenol with a halopropanoate (the Williamson approach) is generally more common due to the higher reactivity of aliphatic halides. francis-press.com

Palladium-Catalyzed Arylation: Modern synthetic chemistry has introduced powerful palladium-catalyzed cross-coupling reactions for C-C and C-heteroatom bond formation. While less common for this specific etherification, related methods for the direct arylation of C-H bonds are noteworthy. For instance, protocols for the Pd-catalyzed β-C(sp³)-H arylation of aliphatic acids have been developed. researchgate.net This strategy involves activating a C-H bond on the propionic acid backbone and coupling it with an aryl halide, offering a novel disconnection approach compared to traditional methods. researchgate.netnih.gov Such reactions often require specialized ligands to facilitate the C-H activation and subsequent bond formation. nih.gov

Targeted Synthesis of 3-(Naphthalen-1-yloxy)propanoic Acid

The direct synthesis of the title compound is most efficiently achieved via the Williamson ether synthesis, which allows for a straightforward connection of the two key structural fragments.

The standard retrosynthetic analysis for this compound via the Williamson pathway points to two primary precursors:

Naphthalen-1-ol (also known as 1-naphthol (B170400) or α-naphthol) as the nucleophile precursor.

A 3-halopropanoic acid (e.g., 3-bromopropanoic acid or 3-chloropropanoic acid) or its corresponding ester (e.g., ethyl 3-bromopropanoate) as the electrophile.

Using the ester of the propanoic acid is often preferred to avoid potential side reactions. The acidic proton of the carboxylic acid could interfere with the basic conditions required for the reaction, leading to unwanted deprotonation or salt formation. After the ether linkage is formed, the ester can be easily hydrolyzed back to the carboxylic acid, typically under basic or acidic conditions. The choice of halide (Br > Cl) on the propanoate ester can influence reactivity, with bromo derivatives generally being more reactive and providing better yields. francis-press.com

The success of the synthesis hinges on the appropriate selection of reaction conditions. The deprotonation of naphthalen-1-ol is typically accomplished using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or a moderately strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a polar solvent such as acetone (B3395972) or dimethylformamide (DMF). masterorganicchemistry.comfrancis-press.com

The reaction is generally run at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate, with reaction times ranging from 1 to 8 hours. wikipedia.org Laboratory yields for Williamson ether syntheses are typically in the range of 50–95%. wikipedia.org To enhance yields and reaction rates, particularly when dealing with less reactive precursors, a phase-transfer catalyst can be employed.

Below is a representative table of reaction conditions for the synthesis of this compound or its ester precursor.

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Product | Yield |

| Naphthalen-1-ol | Ethyl 3-bromopropanoate | K₂CO₃ | Acetone | Reflux | Ethyl 3-(naphthalen-1-yloxy)propanoate | High |

| Naphthalen-1-ol | 3-Bromopropanoic acid | NaOH | Ethanol/Water | Reflux | This compound | Moderate |

| Naphthalen-1-ol | Ethyl 3-bromopropanoate | NaH | THF/DMF | 50-80 °C | Ethyl 3-(naphthalen-1-yloxy)propanoate | Good-High |

This table represents typical conditions reported for Williamson ether synthesis of related compounds. Specific yields may vary based on precise experimental execution.

Design and Synthesis of Novel Derivatives and Analogs of this compound

The structural framework of this compound serves as a scaffold for the design and synthesis of various analogs. These modifications can be made to the naphthalene (B1677914) ring, the propanoic acid chain, or the linking ether oxygen, leading to compounds with potentially new properties.

Strategies for creating derivatives include:

Substitution on the Naphthalene Ring: Starting with substituted naphthalenols (e.g., 4-bromo-naphthalen-1-ol or 5-nitro-naphthalen-1-ol) allows for the introduction of various functional groups onto the aromatic core. These groups can modulate the electronic and steric properties of the final molecule.

Modification of the Propanoic Acid Chain: Using different alkylating agents can alter the side chain. For example, using 4-bromobutanoic acid would yield 4-(naphthalen-1-yloxy)butanoic acid, a homologous analog. Introducing substituents on the propanoic acid chain itself is another route to novel structures.

Alteration of the Linker: The ether oxygen can be replaced with other functional groups to create isosteres. For instance, replacing the oxygen with a sulfonamide group leads to analogs like 3-(naphthalen-2-ylsulfamoyl)propanoic acid. nih.gov Similarly, incorporating an amide or carbamate (B1207046) linkage, such as in 3-(naphthalen-1-yloxycarbonylamino)propanoic acid, creates structurally distinct derivatives. nih.gov The synthesis of such analogs often follows convergent routes where the modified naphthalene and side-chain fragments are prepared separately and then joined in a final coupling step.

The synthesis of libraries of related compounds, such as the derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrates a common approach where a core structure is systematically modified to explore structure-activity relationships. nih.govmdpi.com This same principle is applied to the design of novel analogs based on the this compound scaffold.

Structural Modifications on the Propanoic Acid Moiety

Modifications to the propanoic acid portion of this compound are crucial for studying structure-activity relationships, particularly for applications such as plant growth regulation. The core synthesis of the parent compound typically involves the Williamson ether synthesis, where naphthalen-1-ol is reacted with a 3-halopropanoic acid ester in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.

Key structural modifications on the propanoic acid moiety include:

Esterification: The carboxylic acid group can be easily converted to various esters. This is often a strategic step in the synthesis to protect the carboxylic acid during other reactions or to enhance the lipophilicity of the final molecule. For example, the reaction of the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or with an alkyl halide in the presence of a base can yield the corresponding ester.

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine using a coupling agent, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl). mdpi.com This modification introduces a nitrogen atom, which can alter the compound's polarity and hydrogen bonding capabilities. mdpi.com

Homologation and Chain-Length Variation: While the focus is on propanoic acid derivatives, analogs with different chain lengths, such as ethanoic or butanoic acid, can be synthesized to investigate the optimal distance between the naphthalene ring and the acidic group for biological activity.

Introduction of Substituents on the Alkyl Chain: Introducing substituents, such as a hydroxyl or an amino group, on the propanoic acid chain can significantly impact the molecule's properties. For instance, the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives has been explored, often starting from chiral precursors like (S)-benzyl glycidyl (B131873) ether to control stereochemistry. google.com

The following table summarizes some of the synthetic approaches for modifying the propanoic acid moiety:

| Modification | Reagents and Conditions | Resulting Functional Group | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | researchgate.net |

| Amidation | Amine, Coupling Agent (e.g., EDC·HCl), DMAP | Amide (-CONHR) | mdpi.com |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Alcohol (-CH₂OH) | N/A |

| Halogenation | Halogenating Agent (e.g., SOCl₂) | Acyl Halide (-COCl) | N/A |

This table is generated based on general organic synthesis principles and may not have been specifically reported for this compound.

Substituent Effects on the Naphthalene Ring

The electronic and steric properties of substituents on the naphthalene ring can profoundly influence the reactivity of the starting materials and the properties of the final products. Naphthalene is more reactive than benzene (B151609) in electrophilic substitution reactions, and the position of substitution is critical. libretexts.org Substitution at the 1-position is generally favored over the 2-position due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.org

In the context of synthesizing this compound analogs, substituents on the naphthalene ring can be introduced either on the starting naphthalenol or on the final product. The nature of these substituents—whether they are electron-donating or electron-withdrawing—affects the nucleophilicity of the naphthoxide ion in the Williamson ether synthesis.

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), alkoxy (-OR), and alkyl groups increase the electron density of the naphthalene ring through resonance and inductive effects. libretexts.org This enhances the nucleophilicity of the corresponding naphthoxide, potentially leading to faster reaction rates in the Williamson ether synthesis.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) decrease the electron density of the ring, making the naphthoxide less nucleophilic and potentially slowing down the etherification reaction. libretexts.org

The position of the substituent also plays a crucial role. For instance, a substituent at the 4-position of the naphthalene ring will have a more significant electronic influence on the 1-position oxygen than a substituent on the other ring. Theoretical studies on disubstituted naphthalenes have shown that interactions between donor and acceptor groups are primarily inductive and through resonance in para-type structures, while in meta-type structures, the interactions are mostly inductive. nih.gov

The following table provides a qualitative overview of the expected effects of different substituents on the synthesis and properties of this compound analogs:

| Substituent Type | Example | Position on Naphthalene Ring | Expected Effect on Williamson Ether Synthesis Rate |

| Electron-Donating | -OCH₃ | 4 | Increase |

| Electron-Donating | -CH₃ | 7 | Minor Increase |

| Electron-Withdrawing | -NO₂ | 4 | Decrease |

| Electron-Withdrawing | -Cl | 5 | Minor Decrease |

This table is based on established principles of substituent effects in aromatic systems. libretexts.orgnih.govresearchgate.net

Stereoselective Synthesis of Enantiomers

This compound possesses a chiral center at the C2 position of the propanoic acid moiety if a substituent is present at this position, as in 2-methyl-3-(naphthalen-1-yloxy)propanoic acid. The synthesis of single enantiomers is of great interest, as the biological activity of chiral molecules is often enantiomer-dependent. mdpi.com Several strategies can be employed for the stereoselective synthesis of such chiral aryloxypropanoic acids.

One common approach is the use of chiral resolving agents . This involves reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization, followed by acidification to recover the individual enantiomers.

Another powerful method is asymmetric catalysis . For instance, the enantioselective hydrogenation of α,β-unsaturated carboxylic acid precursors using chiral catalysts can yield optically active α-aryloxy-substituted carboxylic acids with high enantioselectivities. researchgate.net Kinetic resolution using enantioselective esterification is another viable strategy. elsevierpure.com This technique involves the selective reaction of one enantiomer of the racemic acid with an alcohol in the presence of a chiral catalyst, leaving the other enantiomer unreacted. elsevierpure.com

A study on the kinetic resolution of racemic 2-aryloxypropanoic acids utilized (+)-benzotetramisole as a chiral acyl-transfer catalyst, achieving high enantioselectivities. elsevierpure.com

The following table illustrates different approaches to stereoselective synthesis:

| Method | Description | Key Reagents/Catalysts | Reference |

| Chiral Resolution | Formation and separation of diastereomeric salts. | Chiral amines (e.g., (R)- or (S)-1-phenylethylamine) | N/A |

| Asymmetric Hydrogenation | Enantioselective reduction of an unsaturated precursor. | Chiral phosphino-oxazoline ligands with Iridium | researchgate.net |

| Kinetic Resolution | Enantioselective esterification of a racemic mixture. | Chiral acyl-transfer catalyst (e.g., (+)-benzotetramisole) | elsevierpure.com |

This table presents general methods for the stereoselective synthesis of chiral aryloxypropanoic acids.

Green Chemistry Principles in the Synthesis of Naphthyloxypropanoic Acids

The application of green chemistry principles to the synthesis of this compound and its analogs is aimed at reducing the environmental impact of the chemical processes. wjpmr.com Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and catalytic methods.

Green Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions. jddhs.com For instance, the Williamson ether synthesis can be performed using greener solvents, potentially with the aid of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable green technique. dntb.gov.ua Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. nih.gov Ultrasound-mediated synthesis is another energy-efficient method that can enhance reaction rates. nih.gov

Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, is a cornerstone of green chemistry. researchgate.net In the synthesis of aryloxypropanoic acids, exploring solid-supported catalysts or biocatalysts (enzymes) for steps like esterification or hydrolysis can lead to more sustainable processes. mdpi.com For example, biocatalysis offers high selectivity and operates under mild conditions, reducing the formation of byproducts. mdpi.com

A study on the synthesis of aryloxy propanolamines utilized glycerol (B35011) as a green promoting medium, highlighting the potential for using biodegradable and recyclable solvents. dntb.gov.ua

The following table summarizes the application of green chemistry principles to the synthesis of naphthyloxypropanoic acids:

| Green Chemistry Principle | Application in Synthesis | Advantages | Reference |

| Use of Green Solvents | Replacing hazardous solvents with water, ethanol, or glycerol. | Reduced toxicity and environmental impact. | jddhs.comdntb.gov.ua |

| Microwave-Assisted Synthesis | Employing microwave irradiation for heating. | Faster reaction rates, higher yields, reduced energy consumption. | dntb.gov.uanih.gov |

| Biocatalysis | Using enzymes for reactions like esterification or resolution. | High selectivity, mild reaction conditions, biodegradable catalysts. | mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often with grinding. | Reduced waste, simplified workup. | nih.govresearchgate.net |

This table outlines potential green chemistry approaches applicable to the synthesis of the target and related compounds.

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values (number of protons). For 3-(Naphthalen-1-yloxy)propanoic acid, one would expect to observe signals corresponding to the seven protons on the naphthalene (B1677914) ring and the four protons of the propanoic acid side chain. The chemical shifts would be influenced by the electronegative oxygen atom and the aromatic ring system.

Specific experimental data for this compound is not available.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. For this compound, a total of 13 distinct signals would be expected in the spectrum, corresponding to the 10 carbons of the naphthalene ring and the 3 carbons of the propanoic acid chain. The chemical shifts would help to distinguish between the aromatic, aliphatic, and carbonyl carbons.

Specific experimental data for this compound is not available.

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons within the naphthalene ring and the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the propanoic acid side chain to the naphthalene ring through the ether linkage.

Specific experimental 2D NMR data for this compound is not available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. It would be used to determine the accurate molecular weight of this compound. The expected molecular ion peak would correspond to [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

Specific experimental ESI-MS data for this compound is not available.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For analysis by GC-MS, the carboxylic acid group of this compound would likely need to be derivatized (e.g., esterified) to increase its volatility. The resulting mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that could be used to confirm the structure.

Specific experimental GC-MS data for this compound is not available.

Spectroscopic and Advanced Characterization of this compound

Following a comprehensive search for empirical data, it has been determined that specific, detailed experimental findings for the spectroscopic and crystallographic characterization of this compound are not available in the public domain through standard chemical databases and scholarly literature searches. The search results consistently yielded information for its isomer, 3-(naphthalen-1-yl)propanoic acid, or provided general spectroscopic characteristics of the propanoic acid functional group, which are not specific to the target molecule.

Therefore, it is not possible to provide the detailed analysis and data tables as requested in the outline for the following sections:

X-ray Diffraction Analysis

To fulfill the user's request, a detailed experimental analysis of a pure sample of this compound would be required to generate the necessary data for FT-IR, Raman, UV-Vis, and X-ray diffraction studies. Without access to such primary research data, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.

For context, a general description of the expected spectroscopic features for a molecule of this nature can be hypothesized based on its constituent functional groups—a naphthalene ring, an ether linkage, and a carboxylic acid.

General Expected Spectroscopic Features (Hypothetical):

FT-IR Spectroscopy: One would anticipate characteristic peaks for the O-H stretch of the carboxylic acid (a very broad band around 3300-2500 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching from the ether and carboxylic acid (in the 1320-1000 cm⁻¹ region), and multiple sharp peaks corresponding to the C-H and C=C bonds of the naphthalene aromatic system. docbrown.infolibretexts.orgspectroscopyonline.com

Raman Spectroscopy: Raman analysis would be expected to show strong bands for the aromatic ring vibrations of the naphthalene moiety and the C=O stretching vibration. It is a complementary technique to FT-IR for observing the vibrational modes of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum would be dominated by the electronic transitions of the naphthalene chromophore. Typically, naphthalene exhibits strong absorptions in the ultraviolet region, and the presence of the auxochromic ether and carboxylic acid groups would be expected to cause slight shifts in the absorption maxima (λmax). researchgate.net

However, without experimental data, specific wavenumbers, absorption maxima, and crystallographic parameters for this compound cannot be reported.

Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical investigations of This compound , it has been determined that specific, in-depth research focusing on all the outlined quantum chemical calculations for this particular compound is not available in the public domain.

While the theoretical methodologies listed—Density Functional Theory (DFT), Conformational Analysis, Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and the prediction of Non-linear Optical (NLO) properties—are standard computational techniques for chemical characterization, published studies applying this full suite of analyses specifically to this compound could not be located.

Research is available for analogous compounds containing the naphthalen-1-yloxy moiety, which have been studied for some of the requested properties, such as NLO characteristics. However, in adherence to the strict requirement to focus solely on this compound, the data from these related but distinct molecules cannot be used to generate the requested article.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for each specified subsection as the foundational research data is not presently available.

Computational and Theoretical Investigations of 3 Naphthalen 1 Yloxy Propanoic Acid

Quantum Chemical Calculations

Ab Initio Methods

Ab initio (from first principles) methods are a class of quantum chemical calculations that derive information about a molecule's electronic structure without relying on experimental data. These methods solve the Schrödinger equation for a given molecular system, providing highly accurate theoretical insights into its geometry, energy, and electronic properties.

Specific ab initio studies focused solely on 3-(naphthalen-1-yloxy)propanoic acid are not prominently available in the reviewed scientific literature. However, the application of such methods would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This would reveal bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Calculating properties such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability.

Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can be used to characterize its vibrational modes and compare with experimental spectroscopic data.

These foundational calculations are essential for building a complete theoretical picture of the molecule, which can then be used in more complex computational studies like molecular docking.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like this compound behaves in a biological environment, such as in water or near a protein.

While specific molecular dynamics simulation studies for this compound were not identified in the surveyed literature, such simulations are crucial for:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt and the energy barriers between them. This is particularly important for flexible molecules, as their shape dictates how they can interact with biological targets.

Solvation Effects: Understanding how the molecule interacts with solvent molecules (e.g., water), which affects its solubility and how it presents itself to a potential binding partner.

Binding Stability: When combined with a biological target (like an enzyme), MD simulations can assess the stability of the docked pose over time, providing a more dynamic and realistic view of the molecular interaction than static docking alone. For instance, MD simulations have been used to study the binding efficiency of repurposed drugs targeting proteins like PD-L1. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsjournal.com This method is instrumental in drug discovery for identifying potential drug candidates by screening large libraries of compounds against a known biological target.

Direct molecular docking studies for this compound are not detailed in the available literature. However, research on structurally related naphthalene (B1677914) derivatives provides insight into potential biological targets.

Anticancer Targets: In silico studies on various naphthalene derivatives have shown potential anticancer activity. ijpsjournal.com For example, docking studies with 2-(bromomethyl)naphthalene (B188764) revealed a strong binding affinity and a glide score of -6.82, indicating significant potential as an anticancer agent. ijpsjournal.com

Antiviral Targets: In the search for therapeutics against SARS-CoV-2, naphthalene derivatives have been investigated as potential inhibitors of the main protease (Mpro, PDB ID: 6LU7), a critical enzyme for viral replication. researchgate.net Docking studies of azetidine-bearing naphthalene derivatives identified key interactions with amino acid residues like Glu166, Gln192, and Cys145 in the enzyme's active site, suggesting that the naphthalene scaffold could be a basis for developing effective antiviral agents. researchgate.net Similarly, other studies have used docking to screen for inhibitors of the SARS-CoV-2 papain-like protease (PLpro), where the naphthyl moiety was shown to form important hydrophobic interactions. nih.gov

These findings suggest that this compound, due to its naphthalene core, could plausibly be investigated for similar therapeutic targets.

In Silico ADMET Profiling and Drug-likeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.gov In silico ADMET prediction tools have become essential in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. researchgate.netijpsjournal.com

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on molecular properties. ijpsjournal.com The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of 500 g/mol or less.

A logP (a measure of lipophilicity) value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Online tools like SwissADME are widely used to predict these properties for novel compounds. researchgate.netijpsjournal.com While a specific ADMET profile for this compound is not available in the cited literature, the table below outlines the key parameters that would be assessed. Studies on various naphthalene derivatives have successfully used these in silico tools to predict their pharmacokinetic properties and guide further development. ijpsjournal.comresearchgate.net

Table 1: In Silico ADMET and Physicochemical Properties for this compound

| Property Category | Parameter | Predicted Value |

| Physicochemical Properties | Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | Data not publicly available in cited sources | |

| Topological Polar Surface Area (TPSA) | Data not publicly available in cited sources | |

| Lipophilicity | LogP (iLOGP) | Data not publicly available in cited sources |

| Water Solubility | ESOL Class | Data not publicly available in cited sources |

| Pharmacokinetics | GI Absorption | Data not publicly available in cited sources |

| Blood-Brain Barrier (BBB) Permeant | Data not publicly available in cited sources | |

| CYP2D6 Inhibitor | Data not publicly available in cited sources | |

| Drug-likeness | Lipinski's Rule of Five | Data not publicly available in cited sources |

| Bioavailability Score | Data not publicly available in cited sources |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles of Structure-Activity Relationships in Naphthyloxy Systems

Key principles governing SAR in naphthyloxy systems include:

The Naphthalene (B1677914) Scaffold : The large, aromatic surface of the naphthalene ring system is a critical feature, often facilitating hydrophobic and van der Waals interactions with biological targets. nih.gov Its electron-rich nature allows for potential π-π stacking or cation-π interactions with complementary residues in a receptor or enzyme active site.

The Ether Linkage : The oxygen atom in the naphthyloxy moiety acts as a flexible linker between the aromatic core and the side chain. It can also function as a hydrogen bond acceptor, influencing the molecule's orientation within a binding pocket. nih.gov

The Side Chain : The nature of the side chain is a primary determinant of a compound's specific activity and properties. For 3-(Naphthalen-1-yloxy)propanoic acid, the propanoic acid chain introduces a terminal carboxylic acid group. This group is ionizable and can participate in potent ionic or hydrogen-bonding interactions, significantly impacting the molecule's solubility and ability to interact with biological targets. mdpi.com Modifications to this chain, such as altering its length or rigidity, can fine-tune binding affinity and specificity. researchgate.net

SAR studies in these systems are often conducted by synthesizing a series of analogs where specific parts of the molecule are systematically modified and then evaluating the impact of these changes on a particular biological activity. nih.gov

Elucidation of Key Structural Features for Biological Activity

The biological activity of this compound derivatives is dictated by a combination of specific structural features. The elucidation of these key features is essential for understanding their mechanism of action and for designing more potent and selective analogs.

The core structural components critical for activity include:

The Naphthalene Ring : The position of the ether linkage on the naphthalene ring (e.g., position 1 vs. position 2) can significantly alter the geometry of the molecule and, consequently, its biological activity. Furthermore, substituents on the ring can modulate its electronic properties and steric profile. For instance, electron-withdrawing or electron-donating groups can influence the molecule's reactivity and binding interactions. nih.govnih.gov

The Oxypropanoic Acid Side Chain : The carboxylic acid group is a crucial pharmacophore, often acting as a key binding element through hydrogen bonding or ionic interactions with amino acid residues like arginine, lysine, or histidine in a target protein. The three-carbon length of the propanoic acid chain provides specific spacing and conformational flexibility, allowing the terminal carboxyl group to orient itself optimally for binding. mdpi.commdpi.com

The following table illustrates how hypothetical modifications to the core structure of this compound could influence its biological activity, based on general SAR principles.

| Structural Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Substitution on the Naphthalene Ring (e.g., adding a chloro group) | Increases lipophilicity and alters electronic distribution. nih.gov | May enhance membrane permeability and hydrophobic interactions, potentially increasing potency. |

| Changing Linker Length (e.g., to ethoxy or butoxy) | Alters the distance and angle between the naphthalene core and the carboxyl group. | Could improve or disrupt optimal binding orientation, leading to either increased or decreased activity. |

| Esterification of the Carboxyl Group | Removes the acidic proton and the potential for ionic interactions, increasing lipophilicity. mdpi.com | Likely to decrease activity if ionic interaction is critical for binding; may act as a prodrug. |

| Introducing a Methyl Group on the Propanoic Chain | Adds a steric feature and restricts conformational flexibility. | May enhance binding specificity if the pocket has a complementary shape, or decrease activity due to steric hindrance. |

Development of Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) models represent a progression from the qualitative principles of SAR. mdpi.org They aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by correlating calculated molecular properties, known as descriptors, with the observed activity. nih.gov

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify various aspects of a molecule's physicochemical properties. For naphthyloxypropanoic acid systems, descriptors are typically grouped into several classes. mdpi.orgucsb.edu

| Descriptor Class | Description | Examples |

|---|---|---|

| Topological | Describe the atomic connectivity and shape of the molecule in two dimensions. | Molecular Weight, Wiener Index, Kier & Hall Connectivity Indices. mdpi.org |

| Electronic | Quantify the electronic properties, such as the ability to donate or accept electrons. | HOMO/LUMO energies, Dipole Moment, Atomic Partial Charges. ucsb.eduresearchgate.net |

| Hydrophobic | Measure the molecule's lipophilicity, which affects its solubility and membrane transport. | LogP (octanol/water partition coefficient). researchgate.net |

| Steric/3D | Relate to the three-dimensional size and shape of the molecule. | Molecular Volume, Surface Area, Principal Moments of Inertia. nih.gov |

The selection process involves calculating a wide range of descriptors for each compound in a dataset and then using statistical methods to identify the subset of descriptors that best correlates with the biological activity. nih.govnih.gov

A QSAR model is only useful if it is statistically robust and has predictive power. Validation is a critical step to ensure the model is not a result of chance correlation. rsc.org Both internal and external validation techniques are employed.

Internal Validation : This method assesses the stability and robustness of the model using the training set itself. The most common technique is Leave-One-Out (LOO) cross-validation, which systematically removes one compound, rebuilds the model with the remaining compounds, and predicts the activity of the removed one. The process is repeated for every compound. mdpi.comresearchgate.net

External Validation : This is a more rigorous test where the model, built using the training set of compounds, is used to predict the activity of an external test set of compounds that were not used during model development. nih.gov

The quality of a QSAR model is judged by several statistical parameters:

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures how well the model fits the training data (goodness of fit). | > 0.6 mdpi.com |

| Cross-validated Coefficient | q² or R²cv | Measures the internal predictive ability of the model (goodness of prediction). | > 0.5 mdpi.com |

| Predictive R-squared | r²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

| Fisher's F-statistic | F | Assesses the statistical significance of the model. | High value indicates significance. mdpi.com |

| Standard Error of Estimate | SEE | Measures the absolute error in the predicted activity values. | Low value is desirable. mdpi.com |

Application of SAR and QSAR in the Rational Design of this compound Derivatives

The knowledge gained from SAR and QSAR studies is instrumental in the rational design of new chemical entities. researchgate.net Instead of relying on random screening, these models allow chemists to focus on synthesizing compounds with a higher probability of success. rsc.orgnih.gov

The application proceeds as follows:

Hypothesis Generation : A validated QSAR model provides a quantitative hypothesis about which molecular properties (and thus, which structural features) are most important for activity. For example, a model might indicate that high lipophilicity and the presence of a hydrogen bond donor at a specific location are beneficial.

Virtual Screening : The QSAR model can be used to predict the biological activity of a large virtual library of proposed, but not yet synthesized, this compound derivatives. This allows for the rapid computational evaluation of thousands of potential structures.

Prioritization of Candidates : Based on the predicted activities, compounds are ranked, and the most promising candidates are selected for chemical synthesis and subsequent biological testing. This approach saves significant time, resources, and effort compared to traditional discovery methods. nih.gov

Lead Optimization : For a promising lead compound, SAR and QSAR can guide further modifications. If a model shows that a certain region of the molecule is sensitive to steric bulk, chemists will avoid adding large groups there. Conversely, if a region is shown to favor electrostatic interactions, polar groups can be introduced to enhance binding and activity. mdpi.com

By integrating these computational approaches, the design cycle for novel derivatives of this compound can be significantly accelerated, leading to the more efficient discovery of compounds with improved therapeutic profiles.

Exploration of Biological Activities and Potential Applications

Investigation of Antimicrobial Activity

No specific studies detailing the antimicrobial activity of 3-(Naphthalen-1-yloxy)propanoic acid were identified. While related naphthalene (B1677914) and propanoic acid derivatives have been investigated for such properties, data directly pertaining to this compound is not available. mdpi.comekb.eg

Antibacterial Efficacy

There are no available research findings or data tables that specifically assess the antibacterial efficacy of this compound against any bacterial strains.

Antifungal Efficacy

Specific data on the antifungal efficacy of this compound is not present in the available scientific literature. Research on related compounds, such as 8-methoxynaphthalen-1-ol, has shown antifungal properties, but this cannot be extrapolated to the subject compound. researchgate.net

Exploration of Anti-inflammatory Potential

A search of scientific databases yielded no studies specifically investigating the anti-inflammatory potential of this compound. Although other naphthalene derivatives are known for their anti-inflammatory effects, such as naproxen, this activity has not been documented for this compound itself. ekb.eg

Investigation of Anticancer Activity

There is no direct evidence or published research on the anticancer activity of this compound. Studies on other naphthalene-containing compounds have explored their potential in oncology, but specific cytotoxic or anticancer data for this compound against cancer cell lines are absent from the current body of scientific literature. ekb.egmdpi.com

Other Potential Therapeutic Applications (e.g., Hypolipidemic Activity)

No research was found that specifically examines the hypolipidemic or any other therapeutic activities of this compound. Studies have been conducted on related isomers and derivatives, such as 2-(naphthalen-2-yloxy)propionic acid derivatives and 3-N-(1',8'-Naphthalimido)propionic acid, which have shown hypolipidemic effects. nih.govnih.gov However, these findings are specific to those molecular structures and not to this compound.

Role in Material Science Applications (e.g., Corrosion Inhibition)

There are no available studies or data concerning the application of this compound in material science, including its potential use as a corrosion inhibitor. While other complex organic molecules, including some naphthalene derivatives, have been investigated for such purposes, the performance of this specific compound has not been reported. researchgate.net

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Complex Analogs

The generation of a diverse library of analogs is fundamental to establishing robust structure-activity relationships (SAR). Future synthetic efforts should focus on creating complex variations of the 3-(Naphthalen-1-yloxy)propanoic acid scaffold.

Methodologies could include:

Modifications of the Naphthalene (B1677914) Ring: Introducing various substituents (e.g., hydroxyl, amino, halogen, methoxy (B1213986) groups) at different positions on the naphthalene ring can modulate the compound's electronic properties, lipophilicity, and steric profile. This can influence target binding and metabolic stability. nih.gov

Alterations to the Propanoic Acid Chain: The length and branching of the aliphatic chain can be varied. For instance, creating α-substituted propanoic acid derivatives or extending the chain to butanoic or pentanoic acids could alter the compound's flexibility and interaction with target proteins. amanote.com The synthesis of stereospecific analogs, particularly at the α-carbon, is crucial as different enantiomers often exhibit distinct pharmacological activities.

Ether Linkage Replacement: Replacing the ether oxygen with sulfur (thioether) or nitrogen (amino) could significantly impact the molecule's geometry and hydrogen bonding capabilities, potentially leading to novel biological activities.

These advanced synthetic approaches, such as Mannich-type reactions for creating γ-aminoalcohols as precursors to allylamines, or the selective C-methylation of aryloxyacetates, can provide access to a wide array of novel analogs for biological screening. amanote.commdpi.com The synthesis of naphthalene-heterocycle hybrids is another promising avenue, potentially combining the properties of the naphthalene moiety with the diverse biological activities of various heterocyclic systems. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. youtube.com These computational tools can be powerfully applied to the future development of this compound analogs.

Key applications include:

Generative Models for Novel Analogs: AI platforms, using techniques like reinforcement learning and generative adversarial networks (GANs), can design novel molecular structures based on a desired set of properties. youtube.comresearchgate.net These models can explore a vast chemical space to propose analogs of this compound with optimized activity against specific biological targets.

Predictive Modeling for Biological Activity: ML algorithms can be trained on existing data from naphthalene derivatives and aryloxypropanoic acids to predict the biological activities of newly designed analogs. ijpsjournal.commit.edu This allows for the prioritization of synthetic efforts on compounds with the highest probability of success. Web servers for target prediction can also suggest potential biological targets for these novel compounds. nih.gov

ADMET Property Prediction: A significant challenge in drug development is poor pharmacokinetics and toxicity. rowansci.com ML models are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process. nih.govchemrxiv.org By predicting parameters like aqueous solubility, blood-brain barrier permeability, and potential for drug-induced liver injury, researchers can filter out compounds likely to fail in later stages. nih.govmdpi.com

| Application Area | Technique | Objective for this compound Analogs | Potential Impact |

|---|---|---|---|

| Compound Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel, synthesizable analogs with desired physicochemical properties. | Accelerated discovery of lead compounds. youtube.comresearchgate.net |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Learning | Predict biological activities (e.g., anticancer, anti-inflammatory) against various targets. | Prioritization of high-potential candidates for synthesis. researchgate.net |

| ADMET Profiling | Graph Neural Networks, Support Vector Machines | Predict solubility, permeability, metabolic stability, and toxicity profiles. rowansci.comnih.gov | Early identification and mitigation of drug development risks. mdpi.com |

In-depth Mechanistic Studies of Biological Activities

While broad biological activities for naphthalene-containing compounds are reported, detailed mechanistic understanding is often lacking. researchgate.netrsc.org Future research must focus on elucidating the precise molecular mechanisms by which this compound and its analogs exert their effects.

Potential areas for investigation include:

Target Identification and Validation: If initial screenings reveal biological activity (e.g., anticancer or anti-inflammatory), identifying the specific molecular target (e.g., enzyme, receptor) is paramount. Techniques like thermal shift assays, affinity chromatography, and computational target prediction can be employed. nih.gov Naphthalene derivatives have been reported to target enzymes like cytochrome P450s and DNA structures like G-quadruplexes. nih.govacs.org

Enzyme Inhibition Kinetics: For analogs showing inhibitory activity against a specific enzyme, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways is crucial. This could involve transcriptomics (RNA-seq) and proteomics to identify changes in gene and protein expression. For example, if an analog shows anticancer activity, studies could assess its impact on apoptosis, cell cycle arrest, and key cancer-related pathways. nih.gov

Metabolic Profiling: Understanding how the compound is metabolized is critical. Studies using human liver microsomes can identify the primary metabolites and the cytochrome P450 (CYP) enzymes responsible for the transformation, which is important for predicting drug-drug interactions. nih.govresearchgate.net

Development of Targeted Delivery Systems

The naphthalene moiety confers significant hydrophobicity, which can lead to poor aqueous solubility and bioavailability. dovepress.com Developing targeted delivery systems is a key strategy to overcome these limitations and enhance therapeutic efficacy.

Promising delivery strategies include:

Nanocarrier Encapsulation: Polymeric micelles, liposomes, and solid lipid nanoparticles are excellent candidates for encapsulating hydrophobic drugs like this compound. nih.govworldscientific.combrieflands.com These nanocarriers can improve solubility, protect the drug from premature degradation, and modify its pharmacokinetic profile. dovepress.comnewresearchjournal.com

Surface Functionalization for Active Targeting: Nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on diseased cells (e.g., cancer cells). nih.gov This active targeting approach can increase drug concentration at the site of action while minimizing exposure to healthy tissues.

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli within the target microenvironment (e.g., lower pH in tumors, specific enzymes) can provide another layer of targeting and control.

| Delivery System | Description | Advantage for this compound | Reference |

|---|---|---|---|

| Polymeric Micelles | Amphiphilic block copolymers that self-assemble in aqueous solution, forming a hydrophobic core and a hydrophilic shell. | Increases solubility and can be designed for controlled release. | brieflands.com |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. | Biocompatible and can be functionalized for active targeting. | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids, offering good stability and controlled release. | High drug loading capacity for lipophilic compounds. | dovepress.com |

Preclinical Development Considerations and Challenges

Advancing a compound from a promising hit to a clinical candidate involves a rigorous preclinical evaluation process. mdpi.com For this compound and its derivatives, several key challenges must be addressed.

Key preclinical considerations:

Pharmacokinetics (PK): Detailed studies in animal models are required to determine the compound's absorption, distribution, metabolism, and excretion profile. Poor oral bioavailability, rapid metabolism, or unfavorable distribution can terminate a compound's development. mdpi.com

Toxicity Assessment: A thorough toxicological evaluation is essential. This includes acute toxicity studies to determine the maximum tolerated dose and longer-term studies to identify potential organ toxicities. mdpi.commdpi.com Naphthalene itself can be metabolized to reactive intermediates like epoxides and quinones, which can cause toxicity, a potential concern that must be carefully evaluated for any naphthalene-based therapeutic. rsc.orgresearchgate.net

Efficacy in Animal Models: The therapeutic effect must be demonstrated in relevant animal models of the target disease (e.g., xenograft models for cancer, induced inflammation models for anti-inflammatory agents). nih.govnih.gov

Chemical and Metabolic Stability: The naphthalene ring can be a site of metabolic modification. nih.gov Ensuring that the parent compound has sufficient stability to reach its target and that its metabolites are not toxic is a critical challenge. nih.gov

The journey from a chemical scaffold to a therapeutic agent is complex and requires a multidisciplinary approach. For this compound, leveraging advanced synthesis, computational modeling, in-depth biological studies, and innovative drug delivery strategies will be essential to navigate the challenges of preclinical development and unlock its full translational potential.

常见问题

Q. What are the recommended synthetic routes for 3-(Naphthalen-1-yloxy)propanoic acid in laboratory settings?

Methodological Answer: A common synthesis involves reacting 1-naphthol with propargyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The oxyanion of 1-naphthol is generated by stirring with K₂CO₃ for 30 minutes, followed by propargyl bromide addition. After 2 hours, the mixture is quenched with ice, extracted with ethyl acetate, and purified under reduced pressure . Alternative routes include coupling naphthalen-1-yloxy intermediates with propanoic acid derivatives via nucleophilic substitution or ester hydrolysis, as outlined in Scheme 3 of synthetic methodologies for naphthalen-1-yloxyl compounds .

Q. Which physicochemical properties of this compound are critical for experimental design?

Methodological Answer: Key properties include:

- Melting Point : 157–159°C (critical for assessing purity and crystallization conditions).

- Density : 1.195 g/cm³ (relevant for solvent selection and reaction stoichiometry).

- Boiling Point : 382.3°C (determines distillation feasibility and thermal stability).

These parameters guide solvent selection, reaction temperature optimization, and analytical method development (e.g., HPLC or GC). Always verify batch-specific data due to potential impurities .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Avoid water flushing; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent environmental release due to unknown ecotoxicity .

- Storage : Keep in sealed containers under dry conditions to avoid hydrolysis or degradation.

Advanced Research Questions

Q. How can researchers address gaps in ecotoxicological data for environmental risk assessment?

Methodological Answer:

- Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to establish baseline ecotoxicity.

- Read-Across Analysis : Use data from structurally similar compounds (e.g., naphthalene derivatives) to predict toxicity, noting limitations due to substituent effects .

- Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) tools like ECOSAR to estimate LC₅₀ values for aquatic organisms .

Q. What metabolic pathways are hypothesized for this compound in mammalian systems?

Methodological Answer:

- Phase I Metabolism : β-oxidation of the propanoic acid chain may occur, analogous to fatty acid metabolism, releasing naphthalen-1-yloxy fragments .

- Phase II Conjugation : Sulfation or glucuronidation of hydroxylated metabolites, as observed in 3-(4-hydroxyphenyl)propanoic acid derivatives .

- Validation : Use LC-MS/MS to identify urinary metabolites in rodent models and compare with synthetic standards. Isotope labeling (e.g., ¹⁴C) can track metabolic fate .

Q. How do dissociation constants (pKa) influence the compound’s reactivity in aqueous solutions?

Methodological Answer:

- Acidity Prediction : The pKa of the carboxylic acid group (~4.5–4.6) is inferred from structurally similar 3-arylpropanoic acids (e.g., 3-(4-chlorophenyl)propanoic acid, pKa 4.61) .

- Ionization Effects : At physiological pH (7.4), the compound exists predominantly in its deprotonated form, enhancing solubility and interaction with biological targets. Adjust buffer pH (e.g., phosphate vs. Tris) to control protonation state during in vitro assays .

Q. What strategies enhance bioactivity through chemical modification of this compound?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, halogen) to the naphthalene ring via electrophilic substitution to modulate electronic properties and binding affinity .

- Prodrug Design : Convert the carboxylic acid to ester or amide derivatives to improve membrane permeability, with enzymatic cleavage (e.g., esterases) releasing the active form .

- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to explore antimicrobial or catalytic applications.

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields be resolved?

Methodological Answer:

- Parameter Optimization : Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions.

- Purity Assessment : Use NMR (¹H/¹³C) and HPLC to quantify impurities from side reactions (e.g., di-substitution on naphthalene).

- Replication : Cross-validate results using alternative catalysts (e.g., Cs₂CO₃ instead of K₂CO₃) to assess base sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。